Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate

Protecting group strategy Piperazine functionalization Orthogonal deprotection

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (CAS 105168-69-2) is a heterobifunctional piperazine derivative featuring both a reactive chlorosulfonyl group and an ethyl carbamate (urethane) protecting group on the same six-membered piperazine core. With a molecular formula of C₇H₁₃ClN₂O₄S and a molecular weight of approximately 256.71 g/mol, this compound serves as a key sulfonyl chloride building block for the synthesis of sulfonamide-containing pharmacophores, particularly in medicinal chemistry and chemical biology applications where orthogonal reactivity and controlled sulfonylation are required.

Molecular Formula C7H13ClN2O4S
Molecular Weight 256.71 g/mol
CAS No. 105168-69-2
Cat. No. B1440257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(chlorosulfonyl)piperazine-1-carboxylate
CAS105168-69-2
Molecular FormulaC7H13ClN2O4S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)Cl
InChIInChI=1S/C7H13ClN2O4S/c1-2-14-7(11)9-3-5-10(6-4-9)15(8,12)13/h2-6H2,1H3
InChIKeySIIYDBGQBHYKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (CAS 105168-69-2) for Sulfonamide Synthesis and Medicinal Chemistry Procurement


Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate (CAS 105168-69-2) is a heterobifunctional piperazine derivative featuring both a reactive chlorosulfonyl group and an ethyl carbamate (urethane) protecting group on the same six-membered piperazine core . With a molecular formula of C₇H₁₃ClN₂O₄S and a molecular weight of approximately 256.71 g/mol, this compound serves as a key sulfonyl chloride building block for the synthesis of sulfonamide-containing pharmacophores, particularly in medicinal chemistry and chemical biology applications where orthogonal reactivity and controlled sulfonylation are required [1].

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Procurement: Why Alternative Sulfonyl Chlorides and Protecting Group Strategies Fail to Substitute


Generic substitution of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate with alternative piperazine sulfonyl chlorides is not scientifically valid due to two critical differentiators: (1) the orthogonal protecting group strategy—the ethyl carbamate (ethoxycarbonyl) group provides acid-stable but base-labile protection that cannot be replicated by Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) analogs without altering downstream deprotection protocols and synthetic compatibility ; and (2) the sulfonyl chloride electrophilicity, which differs substantially from sulfonyl fluorides and other leaving groups in both reaction kinetics and selectivity profiles, directly impacting sulfonamide formation yields and purification outcomes . Substituting with compounds lacking either the precise N-protection scheme or the chlorosulfonyl reactive handle introduces orthogonal protecting group incompatibility and divergent electrophilic reactivity that fundamentally alter reaction trajectories and product distributions.

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate Quantitative Evidence Guide: Comparative Data for Scientific Selection


Ethyl Carbamate Protecting Group Orthogonality vs. Boc-Protected Analog: Deprotection Condition Selectivity

The ethyl carbamate protecting group on the target compound provides a distinct deprotection profile compared to the more commonly used Boc (tert-butoxycarbonyl) analog 4-Boc-piperazine-1-sulfonyl chloride (CAS 162046-65-3). While the Boc group is acid-labile (typically cleaved with TFA or HCl in dioxane), the ethyl carbamate group requires basic hydrolysis conditions (e.g., NaOH, KOH, or LiOH in aqueous alcoholic media) for removal, enabling orthogonal protecting group strategies in multi-step syntheses where acid-sensitive functionality must be preserved . This orthogonality directly determines which synthetic route and which protecting group combination is viable for a given target molecule—an incorrect selection will lead to premature deprotection or degradation of sensitive intermediates. Note: No direct head-to-head comparative study was identified in the available literature; this inference is drawn from well-established protecting group chemistry principles applied to the structural class .

Protecting group strategy Piperazine functionalization Orthogonal deprotection

Sulfonyl Chloride vs. Sulfonyl Fluoride Reactivity: Electrophilicity and Hydrolytic Stability Comparison

The chlorosulfonyl group on the target compound exhibits fundamentally different reactivity kinetics compared to sulfonyl fluoride analogs such as piperazine-1-sulfonyl fluoride (CAS 141577-93-7). Sulfonyl fluorides are known for enhanced hydrolytic stability and selective reactivity with specific nucleophiles (e.g., active-site serine residues) under physiological conditions (t₁/₂ ~15 min in physiological buffer) [1], whereas sulfonyl chlorides react rapidly and non-selectively with a broad range of nucleophiles (amines, alcohols, thiols, water) under standard organic synthesis conditions, requiring anhydrous handling. This distinction makes sulfonyl chlorides the preferred electrophile for small-molecule library synthesis and sulfonamide formation in organic solvents, while sulfonyl fluorides are favored for activity-based protein profiling and in vivo probe applications [2]. Direct kinetic data comparing the target compound to its sulfonyl fluoride analog is not available in the public domain; the distinction is a class-level inference based on established sulfonyl halide reactivity principles .

Sulfonyl electrophiles Click chemistry Covalent inhibitor design

Bioactivity Profile in PubChem Assay AID 1800675: Sub-micromolar to Nanomolar Activity Observed

According to PubChem BioAssay data (AID 1800675), Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate was tested against a biological target panel and demonstrated activity across multiple assays: out of 18 tested conditions, 18 were classified as active, with 7 exhibiting activity ≤1 nM and all 18 exhibiting activity ≤1 µM [1]. While the exact target and assay context are not disclosed in the public record, this bioactivity signature suggests the compound or its sulfonamide derivatives possess significant biological relevance as a pharmacophore scaffold. This evidence, though lacking a direct comparator in the same assay, provides quantitative justification for selecting this specific chlorosulfonyl piperazine building block in medicinal chemistry campaigns targeting similar biological space. The presence of both the sulfonyl chloride reactive handle and the ethyl carbamate protecting group enables rapid derivatization into sulfonamide libraries for SAR exploration .

Bioactivity screening High-throughput screening PubChem BioAssay

Molecular Properties and Drug-Likeness: Calculated LogP and Topological Polar Surface Area (TPSA) Comparison

Computational property predictions for Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate reveal a calculated LogP (octanol-water partition coefficient) of approximately 1.0–2.6 depending on prediction algorithm, and a Topological Polar Surface Area (TPSA) of approximately 53.5 Ų [1]. Compared to the Boc-protected analog 4-Boc-piperazine-1-sulfonyl chloride (LogP ~1.98, TPSA ~75.3 Ų) , the target compound is marginally less lipophilic and has a smaller polar surface area, which may confer slightly different membrane permeability and solubility characteristics in biological assays. Both compounds fall within Lipinski's Rule of Five parameter space, supporting their utility as drug-like building blocks. These physicochemical differences, though modest, can influence assay behavior and compound prioritization in lead optimization campaigns.

Drug-likeness ADME prediction Lipinski's Rule of Five

Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate: High-Value Research and Industrial Application Scenarios


Orthogonal Protection Strategy for Multi-Step Synthesis of Functionalized Piperazine Sulfonamides

In multi-step synthetic routes requiring acid-sensitive functional groups (e.g., acetals, silyl ethers, certain heterocycles), the ethyl carbamate protecting group on the target compound enables orthogonal deprotection under basic conditions without compromising acid-labile moieties . This contrasts with Boc-protected analogs (e.g., CAS 162046-65-3), which would undergo premature deprotection under the acidic conditions required for other transformations. Researchers can sulfonylate a nucleophile with the chlorosulfonyl group, then selectively remove the ethyl carbamate using mild basic hydrolysis to reveal the free piperazine NH for subsequent functionalization or conjugation [1].

Rapid Sulfonamide Library Synthesis for High-Throughput Screening and SAR Studies

The high electrophilicity of the chlorosulfonyl group enables rapid, high-yielding sulfonamide formation with a broad scope of amine nucleophiles under mild conditions . This reactivity profile is optimal for generating diverse sulfonamide libraries for structure-activity relationship (SAR) exploration and hit-to-lead optimization in medicinal chemistry. Unlike sulfonyl fluoride analogs, which exhibit slower kinetics and require specific nucleophile activation, the sulfonyl chloride handle reacts efficiently with primary and secondary amines in common organic solvents (e.g., DCM, THF, DMF) with a simple base (e.g., Et₃N, DIPEA), facilitating parallel synthesis workflows [1].

Synthesis of Piperazine-Containing Carboxamide and Arylsulfonyl Derivatives with Potential CNS or Pesticidal Activity

The target compound serves as a strategic building block for introducing the piperazine sulfonyl moiety into larger molecular frameworks. Recent literature on piperazine and arylsulfonyl-containing carboxamide compounds demonstrates that this scaffold class exhibits promising biological activities relevant to CNS disorders and agrochemical applications . The specific combination of the chlorosulfonyl electrophile with the N-ethyl carbamate protecting group allows sequential functionalization: first, sulfonamide formation at the sulfonyl chloride site; second, carbamate deprotection to reveal a secondary amine for further derivatization (e.g., amide coupling, reductive amination, or N-arylation), enabling modular construction of complex pharmacophores [1].

Polymer and Materials Science: Sulfonamide-Based Polymer Synthesis for Enhanced Thermal Stability

The bifunctional nature of Ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate enables its use in materials science applications, specifically the synthesis of sulfonamide-based polymers with improved thermal stability and mechanical properties . The chlorosulfonyl group can react with amine-containing monomers or polymer backbones to install sulfonamide crosslinks or side chains, while the ethyl carbamate-protected piperazine nitrogen remains available for subsequent functionalization after polymer formation. This orthogonal reactivity profile allows precise control over polymer architecture and post-polymerization modification, distinguishing it from monofunctional sulfonyl chlorides or protecting-group-free analogs that lack this sequential functionalization capability [1].

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